2-(1-(Butylimino)ethyl)phenol
Description
2-(1-(Butylimino)ethyl)phenol is a Schiff base derivative characterized by a phenol ring substituted with a butyliminoethyl group. This compound belongs to a class of phenolic Schiff bases known for their tautomeric equilibria (phenol-imine ↔ keto-amine forms), which influence their chemical reactivity and biological activities . Such compounds are synthesized via condensation reactions between primary amines and carbonyl-containing precursors, often exhibiting antimicrobial, catalytic, or coordination properties .
Properties
CAS No. |
54216-00-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(N-butyl-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13-10(2)11-7-5-6-8-12(11)14/h5-8,14H,3-4,9H2,1-2H3 |
InChI Key |
OXHZFLTWVLNLTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylimino)ethyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves large-scale reactions under controlled conditions. The use of transition metal catalysts and high-pressure reactors can enhance the efficiency and yield of the desired product. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Butylimino)ethyl)phenol undergoes several types of chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common for phenols due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
2-(1-(Butylimino)ethyl)phenol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(Butylimino)ethyl)phenol involves its interaction with molecular targets and pathways within biological systems. Phenols are known to exert their effects through the disruption of cellular membranes, inhibition of enzymes, and interaction with proteins. The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Features
Core Substituents
- 2-(1-(Butylimino)ethyl)phenol: Features a butyl chain attached via an iminoethyl group to the phenol ring. The imine (C=N) group enables tautomerism and hydrogen bonding, as seen in related Schiff bases .
- 2-((1-(1-Adamantyl)ethyl)iminomethyl)phenol (): Incorporates a bulky adamantyl group, which enhances steric hindrance and stabilizes the crystal lattice through O–H⋯N hydrogen bonds. The C–N bond length (1.263 Å) matches typical Schiff base double bonds, similar to the target compound .
- 4-tert-Butyl-2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]phenol (): Combines a tert-butyl group for hydrophobicity and a chlorophenyl moiety for electronic effects, expanding applications in materials science .
Tautomerism and Hydrogen Bonding
Schiff bases like this compound exhibit phenol-imine tautomerism, stabilized by intramolecular hydrogen bonds (O–H⋯N). In contrast, adamantyl derivatives () form stronger intermolecular hydrogen bonds due to their rigid structure, resulting in higher melting points and thermal stability .
Physicochemical Properties
The butyl chain in this compound enhances lipophilicity compared to adamantyl or chlorophenyl derivatives, influencing solubility in organic solvents .
Antimicrobial Activity
- This compound: Likely exhibits antibacterial/antifungal activity via membrane disruption, as seen in structurally similar Schiff bases ().
- Adamantyl derivative : The bulky adamantyl group may reduce bioavailability but improve resistance to enzymatic degradation .
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